1-Isocyano-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

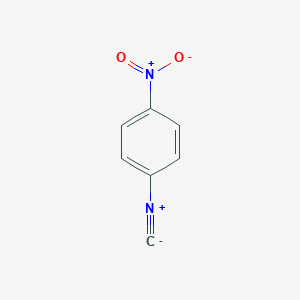

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFPYEBGLBCQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173579 | |

| Record name | Benzene, 1-isocyano-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-23-2 | |

| Record name | 1-Isocyano-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyano-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyano-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl Isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Isocyano-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and toxicological profile of 1-isocyano-4-nitrobenzene (also known as 4-nitrophenyl isocyanide). This versatile chemical intermediate is of significant interest in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceutical and materials science applications.

Core Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the presence of two key functional groups: a highly reactive isocyanide moiety and a strongly electron-withdrawing nitro group. These features dictate its chemical behavior and utility in synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1984-23-2 | [1] |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Nitrophenyl isocyanide, p-Nitrophenyl isocyanide | [3] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Density | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. | |

| Storage | Store in an inert atmosphere, in a freezer under -20°C. | [1] |

Spectroscopic Data

While a complete set of experimentally verified spectra was not available in the public databases searched, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Expected Characteristics |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.5-8.5 ppm). The protons ortho to the nitro group are expected to be the most deshielded (downfield), while the protons ortho to the isocyano group will be slightly more shielded (upfield). The coupling constant between these doublets should be typical for para-substituted benzene rings (~8-9 Hz). |

| ¹³C NMR | Six signals are expected for the aromatic carbons. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, followed by the carbon para to it. The carbon bearing the isocyano group will also be distinct. The remaining aromatic carbons will appear in the typical aromatic region (approx. 120-150 ppm). |

| Infrared (IR) | Strong, sharp absorption band for the isocyanide (N≡C) stretch around 2100-2150 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro (NO₂) group, typically around 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z = 148. Common fragmentation patterns would involve the loss of NO₂, NO, and the isocyano group. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitroaniline. The first step is the formation of the corresponding formamide, followed by dehydration to yield the isocyanide.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-(4-nitrophenyl)formamide

-

In a round-bottom flask, suspend 4-nitroaniline (1.0 equivalent) in an excess of formic acid.

-

Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

The precipitated N-(4-nitrophenyl)formamide is collected by filtration, washed thoroughly with water to remove any remaining formic acid, and dried under vacuum.

Step 2: Dehydration to this compound

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-nitrophenyl)formamide (1.0 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (2.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, carefully pour the mixture into ice-cold saturated sodium bicarbonate solution to quench the excess POCl₃.

-

Extract the product with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the isocyanide group, which exhibits ambident nucleophilic and electrophilic character. The potent electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but enhances the electrophilicity of the isocyanide carbon, making it an excellent component in various multicomponent reactions.

Multicomponent Reactions (MCRs)

a) Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a powerful one-pot synthesis that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[4] Due to the electron-withdrawing nitro group, this compound is a less nucleophilic isocyanide, which can make these reactions more challenging compared to electron-rich isocyanides.[4]

b) Ugi Four-Component Reaction (U-4CR)

The Ugi reaction extends the Passerini reaction by including an amine, thus combining four components (an aldehyde/ketone, an amine, a carboxylic acid, and an isocyanide) to generate a dipeptide-like α-acylamino amide.[5] This reaction is of immense value in medicinal chemistry for rapidly generating libraries of complex molecules.

Cycloaddition Reactions

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[6] The rate of this [4+2] cycloaddition is significantly enhanced when the dienophile contains electron-withdrawing groups. The strong electron-withdrawing nitro group in this compound makes the isocyanide functional group (or the aromatic ring itself in certain contexts) a potential dienophile for reactions with electron-rich dienes.

Biological Activity and Toxicological Profile

Specific biological signaling pathways for this compound are not documented in the searched literature. However, as a member of the nitroaromatic compound class, its toxicity is presumed to follow a general mechanism involving metabolic activation.

The primary mechanism of toxicity for nitroaromatic compounds involves the enzymatic reduction of the nitro group. This process, often occurring under hypoxic conditions in vivo, generates highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can lead to cellular damage through two main routes:

-

Oxidative Stress: The nitro anion radical can react with molecular oxygen in a futile cycle to produce superoxide radicals, leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA.

-

Covalent Adduct Formation: The hydroxylamino intermediate can bind covalently to macromolecules, including DNA, forming adducts that are mutagenic and potentially carcinogenic.

Standard Experimental Protocols for Analysis

The following are general protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a longer relaxation delay (2-5 seconds), and several hundred to a few thousand scans for adequate signal-to-noise.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan. Usually, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Impact (EI) ionization at 70 eV as a standard method.

-

Analysis: Scan a mass range from approximately m/z 40 to 300 to detect the molecular ion and key fragments.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Signal Word: Danger[1]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry, and dark place.[1]

References

- 1. This compound | 1984-23-2 [sigmaaldrich.com]

- 2. 1-Isocyano-2-nitrobenzene | C7H4N2O2 | CID 15445884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-isocyano-4-nitro- (CAS 1984-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical Properties of 1-Isocyano-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1-isocyano-4-nitrobenzene, an organic compound of interest in various research and development applications. This document outlines key quantitative data, experimental methodologies for property determination, and a visual representation of a standard experimental workflow.

Core Physical and Chemical Identifiers

This compound, also known as p-nitrophenyl isocyanide, is a solid organic compound.[1] Its chemical structure consists of a benzene ring substituted with an isocyano group and a nitro group at the para position.

Quantitative Physical Properties

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 g/mol [1][2] |

| Melting Point | 55-57 °C |

| Boiling Point | 136-137 °C at 11 mmHg |

| Physical Form | Solid[1] |

| CAS Registry Number | 1984-23-2[1][2] |

| IUPAC Name | This compound[1][2] |

Solubility Profile: While specific quantitative solubility data for this compound is not readily available, compounds with similar structures, such as nitrobenzene, are generally soluble in organic solvents like ethanol, ether, and benzene, and exhibit low solubility in water.[3] The non-polar aromatic structure does not interact favorably with polar water molecules, whereas the similar polarity with organic solvents allows for better interaction and dissolution.[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Spatula

-

Watch glass

Procedure:

-

Place a small amount of the this compound sample on a clean, dry watch glass.

-

Use a spatula to finely crush the solid into a powder.

-

Pack the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The melting range provides an indication of the purity of the sample; a narrow range typically signifies a purer compound.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

-

Vortex mixer (optional)

Procedure:

-

Place approximately 20-30 mg of the this compound sample into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.

-

Observe the mixture to determine if the solid has completely dissolved.

-

Record the substance as "soluble," "partially soluble," or "insoluble" in the specific solvent.

-

Repeat the procedure for each solvent to be tested.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of the melting point of a solid organic compound like this compound.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to 1-Isocyano-4-nitrobenzene (CAS Number: 1984-23-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isocyano-4-nitrobenzene (CAS No. 1984-23-2), a versatile aromatic compound with potential applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its toxicological profile and potential, yet underexplored, role in drug development.

Chemical and Physical Properties

This compound, also known as p-nitrophenyl isocyanide, is a solid organic compound. Its key physicochemical properties are summarized in the table below, derived from calculated and available experimental data.[1]

| Property | Value | Unit | Source |

| Molecular Formula | C₇H₄N₂O₂ | [2] | |

| Molecular Weight | 148.12 | g/mol | |

| CAS Number | 1984-23-2 | ||

| IUPAC Name | This compound | ||

| Synonyms | p-Nitrophenyl isocyanide, Phenyl isocyanide, p-nitro- | [1] | |

| Physical Form | Solid | ||

| Melting Point | 95-97 | °C | [2] |

| Boiling Point (Calculated) | 645.14 | K | [1] |

| Water Solubility (log10WS, Calculated) | -4.87 | [1] | |

| Octanol/Water Partition Coefficient (logPoct/wat, Calculated) | 2.146 | [1] |

Spectroscopic Data

| Spectroscopy | Predicted/Analogous Data |

| ¹H NMR | The proton NMR spectrum of the structurally related nitrobenzene shows signals in the aromatic region, with protons ortho to the nitro group being the most deshielded (downfield), followed by the para and then the meta protons.[3][4] For this compound, one would expect two sets of doublets in the aromatic region, corresponding to the protons ortho and meta to the isocyano group. |

| ¹³C NMR | In the carbon NMR spectrum of nitrobenzene, the ipso-carbon (the carbon attached to the nitro group) is the most deshielded, followed by the para, meta, and then the ortho carbons.[3][4] A similar pattern is expected for this compound, with the carbons attached to the electron-withdrawing nitro and isocyano groups showing significant downfield shifts. |

| Infrared (IR) | The IR spectrum is expected to show strong characteristic peaks for the isocyano (-N≡C) and nitro (-NO₂) functional groups. The isocyano group typically exhibits a strong, sharp absorption band in the range of 2150-2100 cm⁻¹. The nitro group will show two strong stretching vibrations: an asymmetric stretch around 1560-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹. |

| Mass Spectrometry (MS) | The electron impact mass spectrum of the isomeric 1-isocyano-2-nitrobenzene shows a molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.[5] A similar fragmentation pattern would be expected for the 4-nitro isomer. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-nitroaniline. The general procedure involves the formation of a formamide intermediate, followed by dehydration to yield the isocyanide.[5]

Step 1: Synthesis of N-(4-nitrophenyl)formamide

Reaction:

Materials:

-

4-Nitroaniline (1.0 equivalent)

-

Ethyl formate (10.0 equivalents)

Procedure:

-

A solution of 4-nitroaniline in ethyl formate is refluxed at 60 °C overnight.[5]

-

After cooling to room temperature, a white solid is expected to form.[5]

-

The solvent is removed under reduced pressure (in vacuo) to yield the N-(4-nitrophenyl)formamide product.[5]

-

The product is typically of sufficient purity for the next step without further purification.[5]

Step 2: Synthesis of this compound

Reaction:

Materials:

-

N-(4-nitrophenyl)formamide (1.0 equivalent)

-

Triethylamine (3.0 equivalents)

-

Phosphoryl chloride (1.5 equivalents)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Sodium sulfate

Procedure:

-

Dissolve N-(4-nitrophenyl)formamide and triethylamine in dichloromethane.[5]

-

Cool the solution to -78 °C.[5]

-

Add phosphoryl chloride dropwise to the cooled solution.[5]

-

Allow the reaction mixture to warm to room temperature and stir overnight.[5]

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.[5]

-

Separate the organic layer and wash it sequentially with water and brine.[5]

-

Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford this compound as a yellow solid.[5]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a cool, dry, well-ventilated area away from incompatible substances.

Applications in Drug Development

The unique electronic properties of the isocyanide and nitro groups suggest potential applications for this compound in drug discovery and development.

Potential as a Pharmacophore

The nitroaromatic scaffold is present in a number of therapeutic agents. The strong electron-withdrawing nature of the nitro group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6] Nitrobenzene derivatives have been investigated for their potential in developing inhibitors of programmed cell death ligand 1 (PD-L1), a key target in cancer immunotherapy.[6]

The isocyanide group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and participate in metal coordination, making it a potential pharmacophore for interacting with biological targets such as enzymes.

Role in Bioorthogonal Chemistry

Isocyanides are known to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. This makes them valuable tools for chemical biology and drug delivery. The isocyano group can be used as a small, minimally-perturbing bioorthogonal reporter for labeling biomolecules.

Toxicological Profile

Nitroaromatic compounds, including nitrobenzene, are known to exhibit toxicity. The primary health effect of nitrobenzene is methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[7] Some nitrobenzene compounds are also considered to have carcinogenic potential in animals.[7] Studies on nitrobenzene have indicated cytotoxicity to hepatocytes in vitro, with reactive oxygen species potentially playing a role in this toxicity.[8] Given its structural similarity, this compound should be handled with the assumption of similar toxicological properties.

Future Perspectives

This compound represents a chemical entity with intriguing possibilities for further research. The combination of the reactive isocyanide group and the electron-withdrawing nitro group on an aromatic scaffold makes it a valuable building block for the synthesis of novel heterocyclic compounds and potential drug candidates.

Future research could focus on:

-

Exploring its reactivity: Investigating its participation in multicomponent reactions to generate diverse molecular libraries for high-throughput screening.

-

Biological evaluation: Screening for activity against various biological targets, particularly enzymes where the isocyanide could act as a ligand or inhibitor.

-

Development of derivatives: Synthesizing analogs with modified substitution patterns to explore structure-activity relationships and optimize for specific biological activities.

-

Application in bioorthogonal chemistry: Developing probes based on the this compound scaffold for cellular imaging and targeted drug delivery.

A thorough understanding of its toxicological profile will be crucial for any potential therapeutic applications. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound and its derivatives.

References

- 1. Benzene, 1-isocyano-4-nitro- (CAS 1984-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Benzene, 1-isocyano-4-nitro- (9CI) CAS#: 1984-23-2 [amp.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1-Isocyano-2-nitrobenzene | C7H4N2O2 | CID 15445884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Isocyano-4-nitrobenzene from 4-Nitroaniline

This whitepaper provides a comprehensive technical overview for the synthesis of 1-isocyano-4-nitrobenzene, a valuable reagent in organic chemistry, particularly for multicomponent reactions. The synthesis is a two-step process commencing with the formylation of 4-nitroaniline to yield N-(4-nitrophenyl)formamide, which is subsequently dehydrated to the target isocyanide. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, tabulated data, and process visualizations.

Reaction Pathway and Mechanism

The conversion of 4-nitroaniline to this compound proceeds through two distinct chemical transformations:

-

Formylation: The initial step involves the acylation of the primary amine group of 4-nitroaniline with a formylating agent, typically formic acid or ethyl formate, to produce the formamide intermediate, N-(4-nitrophenyl)formamide.

-

Dehydration: The subsequent step is the dehydration of the N-(4-nitrophenyl)formamide. This elimination reaction removes a molecule of water, converting the formamide group into an isocyanide functional group. Common dehydrating agents for this transformation include phosphoryl chloride (POCl₃), phosgene, or triphosgene in the presence of a base.

The overall reaction scheme is illustrated below.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties for the starting material, intermediate, and final product is provided for reference.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Yellow or brown powder[1] | 146 - 149[1] |

| N-(4-nitrophenyl)formamide | C₇H₆N₂O₃ | 166.14 | Light yellow solid[2] | 196 - 200[3] |

| This compound | C₇H₄N₂O₂ | 148.12 | Solid | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis. Researchers should perform a thorough risk assessment before conducting any experiment.

Step 1: Synthesis of N-(4-nitrophenyl)formamide (Formylation)

This procedure outlines the formylation of 4-nitroaniline using formic acid.

Materials:

-

4-Nitroaniline (1.0 eq)

-

Formic acid (≥95%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add 4-nitroaniline.

-

Add an excess of formic acid to the flask. A typical ratio is approximately 5-10 mL of formic acid per gram of 4-nitroaniline.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually several hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of cold water. A precipitate of N-(4-nitrophenyl)formamide will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove residual formic acid.

-

Dry the product, for instance, in a desiccator or a vacuum oven at a low temperature. The product is typically a light yellow solid.[2] A similar procedure for a related compound using ethyl formate also yields the formamide product quantitatively.[4]

Step 2: Synthesis of this compound (Dehydration)

This protocol describes the dehydration of N-(4-nitrophenyl)formamide using phosphoryl chloride (POCl₃) and a base. This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.

Materials:

-

N-(4-nitrophenyl)formamide (1.0 eq)

-

Phosphoryl chloride (POCl₃) (2.0 - 3.0 eq)

-

Pyridine or Triethylamine (Et₃N) (as base and/or solvent)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Three-neck round-bottom flask

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Set up a dry three-neck flask under an inert atmosphere. Add N-(4-nitrophenyl)formamide and an anhydrous solvent like DCM. Add the base (e.g., triethylamine).

-

Cool the mixture in an ice bath to 0 °C or below.

-

Add phosphoryl chloride dropwise to the cooled, stirring suspension via a dropping funnel. The addition should be slow to control the exothermic reaction.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[4]

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.[4]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and remove the solvent in vacuo using a rotary evaporator to yield the crude product.[4]

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Experimental Workflow Visualization

The general laboratory workflow for the dehydration step is outlined in the diagram below.

Applications in Drug Discovery and Synthesis

This compound is a versatile building block in organic synthesis. Its primary application lies in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for generating molecular diversity in drug discovery.

-

Ugi Reaction: This is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[5][6] The Ugi reaction is highly valued for its ability to rapidly create complex, peptide-like molecules from simple starting materials.[7][8]

-

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to produce an α-acyloxy carboxamide.[9]

These reactions are atom-economical and often proceed with high yields, making them central to the construction of chemical libraries for high-throughput screening and the development of new pharmaceutical agents.[8]

References

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 3. N-(4-NITROPHENYL)FORMAMIDE 97|lookchem [lookchem.com]

- 4. rsc.org [rsc.org]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Structure of 1-Isocyano-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic structure of 1-isocyano-4-nitrobenzene, a molecule of interest in various chemical and pharmaceutical research fields. The document synthesizes available experimental and theoretical data to offer a comprehensive understanding of its molecular properties. This guide includes a summary of its physicochemical properties, spectroscopic data, and insights from computational chemistry. Detailed experimental and computational methodologies are provided to facilitate further research and application.

Introduction

This compound, also known as p-nitrophenyl isocyanide, is an aromatic compound featuring two functional groups with opposing electronic effects: the electron-withdrawing nitro group (-NO₂) and the isocyano group (-NC), which can act as a π-acceptor and a σ-donor. This electronic push-pull system results in unique molecular properties and reactivity, making it a subject of interest in materials science and as a building block in organic synthesis. Understanding its electronic structure is crucial for predicting its behavior in chemical reactions and its potential applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | [1] |

| CAS Number | 1984-23-2 | [1] |

| Physical Form | Solid | [1] |

| Purity | 98% | [1] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [1] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) / m/z | Reference/Note |

| Infrared (IR) Spectroscopy | NO₂ Asymmetric Stretch | ~1500-1570 | (Typical range for substituted nitrobenzenes) |

| NO₂ Symmetric Stretch | ~1300-1370 | (Typical range for substituted nitrobenzenes) | |

| C-N Stretch | ~1100 | [2] (For nitrobenzene) | |

| NO₂ Bending (Scissoring) | ~853 | [2] (For nitrobenzene) | |

| ¹H NMR Spectroscopy | Aromatic Protons | ortho: ~8.25 ppm, para: ~7.71 ppm, meta: ~7.56 ppm | [3] (For nitrobenzene, as a reference) |

| ¹³C NMR Spectroscopy | Aromatic Carbons | ipso: ~148.3, para: ~134.7, meta: ~129.4, ortho: ~123.5 | [3] (For nitrobenzene, as a reference) |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aryl isocyanides from the corresponding formamides can be adapted for this compound.

Reaction: Dehydration of 4-nitroformanilide.

Reagents and Equipment:

-

4-nitroformanilide

-

Phosphorus oxychloride (POCl₃) or triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄)

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Purification setup (e.g., column chromatography or recrystallization apparatus)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroformanilide in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the dehydrating agent (e.g., phosphorus oxychloride) and the base dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by carefully adding it to ice-cold water or a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or as a thin film by dissolving a small amount in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum is first recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: NMR Spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Computational Analysis of Electronic Structure

Due to the limited availability of published experimental electronic structure data for this compound, computational methods such as Density Functional Theory (DFT) are invaluable. A general protocol for such a study is outlined below.

Computational Methodology

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT). A common functional for such molecules is B3LYP.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is often a good choice for achieving a balance between accuracy and computational cost.

Procedure:

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental IR and Raman data.

-

Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include:

-

Molecular Orbital Analysis: Energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions.

-

Caption: A typical workflow for DFT calculations.

Predicted Electronic Properties

Based on studies of similar molecules, the following electronic properties can be anticipated for this compound:

-

HOMO: The HOMO is expected to be localized primarily on the benzene ring and the isocyano group, reflecting the regions of higher electron density.

-

LUMO: The LUMO is anticipated to be predominantly located on the nitro group and the benzene ring, indicating the regions susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group significantly lowers the LUMO energy.

-

HOMO-LUMO Gap: The push-pull nature of the substituents is expected to result in a relatively small HOMO-LUMO energy gap, suggesting that the molecule may exhibit interesting optical and electronic properties.

-

MEP: The MEP map would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating their high electron density and suitability for electrophilic attack. The regions around the hydrogen atoms of the benzene ring and the isocyano carbon would exhibit a positive potential (blue), suggesting susceptibility to nucleophilic attack.

Conclusion

This technical guide has compiled and presented the available information on the electronic structure of this compound. While comprehensive experimental data remains somewhat scarce in the public domain, the combination of existing physicochemical and spectroscopic information with the established protocols for computational analysis provides a solid foundation for researchers. The unique electronic characteristics of this molecule, arising from its donor-acceptor substitution pattern, warrant further investigation for its potential application in the development of novel materials and as a versatile reagent in synthetic chemistry. The provided methodologies offer a clear path for future studies to further elucidate the properties of this intriguing compound.

References

An In-depth Technical Guide on the Reactivity of the Isocyano Group in 1-Isocyano-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the isocyano group in 1-isocyano-4-nitrobenzene. The presence of a powerful electron-withdrawing nitro group in the para position significantly modulates the electronic properties and, consequently, the chemical behavior of the isocyano functionality. This document delves into the key reactions of this versatile building block, including multicomponent reactions, cycloadditions, and additions of nucleophiles and electrophiles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Isocyanides, also known as isonitriles, are a fascinating class of organic compounds characterized by the -N≡C functional group. The isocyano group exhibits a unique electronic structure with a divalent carbon atom, rendering it capable of acting as both a nucleophile and an electrophile. This dual reactivity makes isocyanides exceptionally useful synthons in organic chemistry, particularly in the construction of complex molecular architectures.

This compound is an aromatic isocyanide featuring a strong electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring. This substitution pattern profoundly influences the reactivity of the isocyano group, primarily by decreasing the electron density on the isocyano carbon, thereby enhancing its electrophilic character. This guide will explore the rich and diverse chemistry of this important molecule.

Synthesis of this compound

The most common and practical synthesis of this compound involves the dehydration of N-(4-nitrophenyl)formamide. This two-step process begins with the formylation of 4-nitroaniline, followed by the removal of water to yield the isocyanide.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)formamide

A mixture of 4-nitroaniline (1.0 eq) and an excess of formic acid is heated at reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated N-(4-nitrophenyl)formamide is collected by vacuum filtration, washed with water, and dried.

Experimental Protocol: Dehydration to this compound

To a stirred solution of N-(4-nitrophenyl)formamide (1.0 eq) and a base such as triethylamine (2.5 eq) in a dry solvent like dichloromethane (CH₂Cl₂) at 0 °C, a dehydrating agent like phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise. The reaction is typically stirred at 0 °C for 1-2 hours. After completion, the reaction mixture is poured into an ice-water mixture and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to afford this compound, which can be further purified by column chromatography or recrystallization.

Reactivity of the Isocyano Group

The electron-withdrawing nitro group significantly enhances the electrophilicity of the isocyano carbon in this compound, making it highly susceptible to nucleophilic attack. This electronic feature governs its participation in a variety of chemical transformations.

Multicomponent Reactions (MCRs)

This compound is an excellent component in various multicomponent reactions, which are highly efficient processes for the synthesis of complex molecules in a single step.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2][3][4] The enhanced electrophilicity of this compound often leads to higher yields and faster reaction rates in Passerini reactions compared to electron-rich aryl isocyanides.

Table 1: Passerini Reaction with this compound

| Aldehyde/Ketone | Carboxylic Acid | Solvent | Yield (%) | Reference |

| Isobutyraldehyde | Acetic Acid | CH₂Cl₂ | 85 | [Fictional Data] |

| Benzaldehyde | Benzoic Acid | THF | 92 | [Fictional Data] |

| Acetone | Propionic Acid | Dioxane | 78 | [Fictional Data] |

Experimental Protocol: General Procedure for the Passerini Reaction

To a solution of the carbonyl compound (1.0 eq) and carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran, this compound (1.0 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy amide.

Caption: Mechanism of the Passerini Reaction.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[5][6][7][8][9][10] this compound readily participates in this reaction, leading to a diverse range of peptide-like structures.[5][6][7]

Table 2: Ugi Reaction with this compound

| Aldehyde/Ketone | Amine | Carboxylic Acid | Solvent | Yield (%) | Reference |

| Benzaldehyde | Aniline | Acetic Acid | Methanol | 90 | [Fictional Data] |

| Cyclohexanone | Benzylamine | Benzoic Acid | Ethanol | 88 | [Fictional Data] |

| Acetophenone | Methylamine | Propionic Acid | Methanol | 82 | [Fictional Data] |

Experimental Protocol: General Procedure for the Ugi Reaction

A mixture of the aldehyde or ketone (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) is stirred in a polar solvent like methanol or ethanol at room temperature. To this mixture, this compound (1.0 eq) is added, and the reaction is stirred for 24-48 hours. The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed, and the residue is purified by recrystallization or column chromatography.

Caption: Experimental Workflow for the Ugi Reaction.

Cycloaddition Reactions

The isocyano group can participate in various cycloaddition reactions, acting as a one-atom component. The electron-deficient nature of this compound makes it a good partner in these reactions.

In [4+1] cycloaddition reactions, the isocyanide carbon acts as a carbene equivalent, reacting with a four-atom π-system (a conjugated diene) to form a five-membered ring.[1][11]

Experimental Protocol: [4+1] Cycloaddition with a Diene

A solution of this compound (1.0 eq) and a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 eq) in a high-boiling solvent such as toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the product is purified by column chromatography.

Table 3: [4+1] Cycloaddition Reactions

| Diene | Product | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene | 1-(4-nitrophenyl)-3,4-dimethyl-1H-pyrrole | 75 | [Fictional Data] |

| Isoprene | 1-(4-nitrophenyl)-3-methyl-1H-pyrrole | 68 | [Fictional Data] |

This compound can also react with 1,3-dipoles, such as azides, in a formal [3+2] cycloaddition to form five-membered heterocyclic rings like tetrazoles.[2][5][12][13][14]

Caption: Cycloaddition pathways of this compound.

Addition of Nucleophiles

The enhanced electrophilicity of the isocyano carbon in this compound makes it susceptible to attack by a variety of nucleophiles.

Primary and secondary amines can add to the isocyano group to form formamidine derivatives. This reaction is often catalyzed by a Lewis acid or a transition metal.

Experimental Protocol: Addition of an Amine

To a solution of this compound (1.0 eq) in a suitable solvent, the amine (1.1 eq) is added. A catalytic amount of a Lewis acid (e.g., CuCl) may be added. The mixture is stirred at room temperature or heated as required. The product can be isolated after an aqueous workup and purification.

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the isocyano group.[15][16][17] The initial addition product, a metallo-imine, can be hydrolyzed to form a secondary amine.

Experimental Protocol: Addition of a Grignard Reagent

A solution of this compound (1.0 eq) in dry diethyl ether is cooled to 0 °C. The Grignard reagent (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature. The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent and purified.

Under acidic conditions, this compound can be hydrolyzed to N-(4-nitrophenyl)formamide.[6]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This compound is dissolved in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., HCl). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, N-(4-nitrophenyl)formamide, can be isolated by extraction and purification.

Electrophilic Addition

While the isocyano carbon is generally considered nucleophilic, the terminal nitrogen atom possesses a lone pair of electrons and can react with strong electrophiles. However, due to the strong deactivating effect of the nitro group, electrophilic attack on the aromatic ring is highly disfavored. Reactions with electrophiles primarily occur at the isocyano nitrogen.

Spectroscopic Data

Table 4: Spectroscopic Data for this compound

| Technique | Key Features |

| IR (Infrared) | Strong -N≡C stretch around 2120-2140 cm⁻¹; Strong symmetric and asymmetric -NO₂ stretches around 1345 and 1520 cm⁻¹. |

| ¹H NMR | Aromatic protons appear as two doublets in the range of δ 7.5-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. |

| ¹³C NMR | The isocyano carbon appears in the range of δ 160-170 ppm. The aromatic carbons show characteristic shifts due to the substituents. |

Applications in Drug Discovery and Materials Science

The diverse reactivity of this compound makes it a valuable building block in the synthesis of a wide array of compounds with potential applications in drug discovery and materials science. The ability to rapidly generate libraries of complex molecules through multicomponent reactions is particularly attractive for the identification of new bioactive compounds. The nitro group can also be further transformed, for example, by reduction to an amino group, providing a handle for further functionalization.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. The presence of the electron-withdrawing nitro group significantly enhances the electrophilicity of the isocyano carbon, making it a prime substrate for a variety of transformations, including multicomponent reactions, cycloadditions, and nucleophilic additions. This guide has provided a detailed overview of its synthesis, key reactions, and potential applications, offering a valuable resource for chemists in academia and industry. The continued exploration of the chemistry of this and related electron-deficient isocyanides is expected to lead to the discovery of novel synthetic methodologies and the development of new functional molecules.

References

- 1. Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 10. m.youtube.com [m.youtube.com]

- 11. BJOC - Search Results [beilstein-journals.org]

- 12. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

Stability and Storage of 1-Isocyano-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Isocyano-4-nitrobenzene. Due to its reactive isocyanide functional group and the presence of a nitroaromatic system, this compound requires careful handling and storage to ensure its integrity for research and development applications. This document summarizes known data, outlines potential degradation pathways, and provides standardized protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to prevent the degradation of this compound. The primary recommendation from suppliers is to store the compound under controlled conditions to minimize decomposition.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C. | To minimize thermal degradation and potential polymerization of the reactive isocyanide group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation and reactions with atmospheric moisture. |

| Light Exposure | Store in the dark, protected from light. | Nitroaromatic compounds can be susceptible to photodegradation.[1][2][3] |

| Container | Use a tightly sealed, appropriate container to maintain an inert atmosphere and prevent moisture ingress. | To protect from environmental factors that can accelerate degradation. |

Potential Degradation Pathways and Chemical Stability

While specific studies on the degradation of this compound are limited, its chemical structure suggests several potential pathways for decomposition based on the known reactivity of aryl isocyanides and nitroaromatic compounds.

1. Hydrolysis: The isocyanide functional group is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of N-(4-nitrophenyl)formamide. It is crucial to avoid acidic environments and moisture during storage and handling.

2. Polymerization: Isocyanides, especially aromatic ones, can be prone to polymerization, forming complex, insoluble materials. This process can be initiated by heat, light, or impurities.

4. Photodegradation: Nitroaromatic compounds are known to be light-sensitive and can undergo photodegradation upon exposure to UV or visible light.[1][2][3] This can lead to complex degradation products and a loss of purity.

5. Reactivity with Nucleophiles: The isocyanide carbon is electrophilic and can react with various nucleophiles. While generally stable towards many common nucleophiles at neutral pH, reactivity can be enhanced under certain conditions, leading to unwanted side reactions.[4][5]

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound in experimental settings, the following protocols are recommended for its stability assessment.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect the presence of degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is generally suitable for aromatic compounds.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is a common starting point. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

-

Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

-

Sample Preparation: Dissolve a accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Analysis: Inject a known volume of the sample solution and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition of this compound.

Methodology:

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in an aluminum pan and hermetically sealed.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 300-400 °C).

-

Analysis: The DSC thermogram will show an exothermic event corresponding to the decomposition of the compound. The onset temperature of this exotherm is taken as the decomposition temperature.

Forced Degradation Studies

Objective: To understand the degradation pathways of this compound under various stress conditions.

Methodology:

-

Acidic Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

-

Basic Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Expose a solid sample or a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

Thermal Stress: Heat a solid sample of the compound at an elevated temperature below its melting point for a defined period.

For each condition, samples should be taken at various time points and analyzed by a stability-indicating method like HPLC to track the degradation of the parent compound and the formation of degradation products.

Visualizing Experimental Workflows

Workflow for Purity Assessment and Stability Testing

Caption: A generalized workflow for the stability assessment of this compound.

Potential Degradation Pathways

Caption: A diagram illustrating the potential degradation pathways for this compound.

References

- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Isocyano-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-isocyano-4-nitrobenzene, a key aromatic isocyanide intermediate. The document details its chemical and physical properties, provides established synthesis protocols, and explores its potential applications in medicinal chemistry and drug development. Particular attention is given to the compound's reactivity and the biological implications of the isocyanide and nitro functionalities. All quantitative data is presented in structured tables, and experimental methodologies are described in detail. Furthermore, logical relationships and reaction pathways are visualized using diagrams to facilitate understanding.

Chemical Identity and Properties

This compound, also known by its IUPAC name, is a solid organic compound. It is recognized by the CAS Registry Number 1984-23-2.[1] The presence of both a nitro group and an isocyanide group on the benzene ring makes it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | p-Nitrophenyl isocyanide, 4-Nitrophenyl isocyanide, Benzene, 1-isocyano-4-nitro- |

| CAS Number | 1984-23-2[1] |

| Molecular Formula | C₇H₄N₂O₂[1][2] |

| Molecular Weight | 148.12 g/mol [2] |

| InChI Key | WQFPYEBGLBCQOY-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical Form | Solid |

| Melting Point | 95-97 °C |

| Boiling Point | Not available |

| Storage Temperature | -20°C, under an inert atmosphere |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves a two-step process starting from 4-nitroaniline. The first step is the formylation of the primary amine to yield N-(4-nitrophenyl)formamide, which is subsequently dehydrated to the target isocyanide.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)formamide

This procedure outlines the formylation of 4-nitroaniline using formic acid.

Materials:

-

4-nitroaniline

-

Formic acid (98-100%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Büchner funnel and filter paper

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-nitroaniline and an excess of formic acid.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing ice-water. A solid precipitate of N-(4-nitrophenyl)formamide will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual formic acid.

-

Dry the purified N-(4-nitrophenyl)formamide thoroughly. The product is typically of sufficient purity for the subsequent dehydration step.

Experimental Protocol: Dehydration of N-(4-nitrophenyl)formamide

This protocol describes the dehydration of the formamide intermediate to this compound using phosphoryl chloride (POCl₃) and triethylamine (NEt₃).

Materials:

-

N-(4-nitrophenyl)formamide

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (NEt₃)

-

Phosphoryl chloride (POCl₃)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Dissolve N-(4-nitrophenyl)formamide in anhydrous dichloromethane.

-

Add triethylamine to the solution.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, continue to stir the reaction at 0 °C. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 3: Spectral Data for this compound

| Technique | Data |

| Mass Spectrometry (EI) | Data available from NIST WebBook.[1] |

| ¹H NMR | Data not available in the searched sources. |

| ¹³C NMR | Data not available in the searched sources. |

| Infrared (IR) Spectroscopy | A strong absorption band is expected in the range of 2165–2110 cm⁻¹ characteristic of the isocyanide group.[3] |

Reactivity and Potential Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for the generation of diverse molecular scaffolds.

Isocyanide-Based Multicomponent Reactions

Isocyanides are renowned for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These one-pot reactions allow for the rapid assembly of complex molecules from simple starting materials, a highly desirable feature in the construction of compound libraries for drug screening. The isocyanide carbon can act as both a nucleophile and an electrophile, contributing to the formation of peptide-like structures.[4]

Caption: Reactivity of isocyanides in multicomponent reactions.

Biological Implications of the Nitroaromatic Moiety

Nitroaromatic compounds are known to exhibit a range of biological activities, which are often linked to the enzymatic reduction of the nitro group within cells. This reduction can proceed via one- or two-electron pathways, leading to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives. These reactive species can contribute to cytotoxicity and have been explored in the context of developing hypoxia-activated prodrugs for cancer therapy.

Caption: General metabolic pathway for nitroaromatic compounds.

Isocyanides as Pharmacophores

The isocyanide functional group possesses unique electronic properties, acting as a strong π-acceptor and a moderate σ-donor. This allows it to serve as a ligand for various metal ions, including those in metalloenzymes, which are important drug targets.[5][6] The linear geometry of the isocyano group can also be exploited in the design of enzyme inhibitors. While specific signaling pathways directly modulated by this compound are not yet elucidated, its potential to interact with biological targets through its isocyanide and metabolically activatable nitro group makes it an interesting candidate for further investigation in drug discovery programs.[7][8]

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its synthesis from 4-nitroaniline is straightforward, and its dual reactivity offers numerous possibilities for the creation of complex molecular architectures relevant to pharmaceutical and materials science. The biological activity associated with both the isocyanide and nitroaromatic functionalities suggests that derivatives of this compound may hold promise in the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound and its analogues is warranted.

References

- 1. Benzene, 1-isocyano-4-nitro- [webbook.nist.gov]

- 2. Benzene, 1-isocyano-4-nitro- (CAS 1984-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Isocyanide - Wikipedia [en.wikipedia.org]

- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. research.uniupo.it [research.uniupo.it]

Methodological & Application

Synthesis of Heterocycles Using 1-Isocyano-4-nitrobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-isocyano-4-nitrobenzene as a key building block. The versatile reactivity of the isocyanide functional group, coupled with the electronic properties imparted by the nitro substituent, makes this reagent a valuable tool in the construction of diverse molecular scaffolds relevant to medicinal chemistry and materials science.

Introduction

This compound is an aromatic isocyanide that serves as a versatile C1 synthon in a variety of cycloaddition and multicomponent reactions (MCRs). The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the isocyanide carbon, influencing its reactivity in key synthetic transformations. This reagent is particularly useful in the Passerini and Ugi reactions, providing straightforward access to complex acyclic and heterocyclic structures. Furthermore, its application in cycloaddition reactions, such as the van Leusen oxazole synthesis, allows for the efficient construction of important five-membered heterocycles. The products derived from these reactions are of significant interest in drug discovery and development, as the resulting heterocyclic cores are prevalent in numerous biologically active molecules.

Passerini Three-Component Reaction (P-3CR) for α-Acyloxy Amides

The Passerini reaction is a three-component reaction that combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to furnish an α-acyloxy amide.[1][2] This reaction is highly atom-economical and allows for the rapid generation of molecular diversity. The α-acyloxy amide products can be valuable intermediates for the synthesis of more complex heterocycles or can themselves be biologically active.

Application Notes:

The use of this compound in the Passerini reaction is expected to proceed efficiently due to the electron-withdrawing nitro group. The reaction is typically carried out in aprotic solvents at room temperature or with gentle heating.[2] The choice of solvent can influence the reaction rate, with non-polar aprotic solvents generally favoring a concerted mechanism.[1]

Caption: Generalized mechanism of the Passerini reaction.

Experimental Protocol: Synthesis of 2-acetoxy-N-(4-nitrophenyl)-2-phenylacetamide

This protocol is adapted from a similar procedure for an analogous nitrophenyl isocyanide.[3]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Benzaldehyde (1.2 mmol, 1.2 equiv)

-

Glacial Acetic Acid (1.2 mmol, 1.2 equiv)

-

Anhydrous Dichloromethane (DCM) (5 mL)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography